![molecular formula C15H21N3O2 B2987116 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea CAS No. 2097890-36-1](/img/structure/B2987116.png)
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea, also known as CPI-444, is a small molecule inhibitor of the adenosine A2A receptor. The A2A receptor is a G-protein coupled receptor that is expressed on immune cells, including T cells, B cells, and natural killer cells. CPI-444 has been shown to have potential therapeutic applications in the treatment of cancer and autoimmune diseases.
Applications De Recherche Scientifique
Novel Urea Derivatives as Redox Systems
Urea derivatives, including compounds similar to 3-[(6-Cyclopropylpyridin-3-yl)methyl]-1-(oxan-4-yl)urea, have been explored for their unique redox properties. Studies have shown that such ureas can be reversibly oxidized to radical cations at specific potentials, demonstrating their potential as redox systems in various applications (Weiss & Reichel, 2000).
Complexation-Induced Unfolding in Heterocyclic Ureas
Research into heterocyclic ureas has revealed their ability to unfold and form multiply hydrogen-bonded complexes. This property is significant for understanding the molecular behavior of ureas in various chemical environments and could be relevant for the development of new materials or pharmaceuticals (Corbin et al., 2001).
Dimerization via Hydrogen Bonding
Urea derivatives, similar in structure to the compound , have been found to strongly dimerize via hydrogen bonds. This dimerization is crucial for understanding the molecular assembly and potential applications in nanotechnology or material science (Beijer et al., 1998).
Intramolecular Hydrogen Bonding and Complexation
Studies have shown that pyrid-2-yl ureas, closely related to the compound , exhibit unique conformational behaviors influenced by intramolecular hydrogen bonding. These behaviors are significant for designing molecules with specific properties and functions (Chien et al., 2004).
Synthesis and Applications in Antimicrobial Activity
Research into urea derivatives has included the synthesis of novel compounds and evaluation of their antimicrobial activity. This aspect is particularly relevant for pharmaceutical research and the development of new drugs (Shankar et al., 2017).
Propriétés
IUPAC Name |
1-[(6-cyclopropylpyridin-3-yl)methyl]-3-(oxan-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-15(18-13-5-7-20-8-6-13)17-10-11-1-4-14(16-9-11)12-2-3-12/h1,4,9,12-13H,2-3,5-8,10H2,(H2,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKVMWDBDAZHDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)NC3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

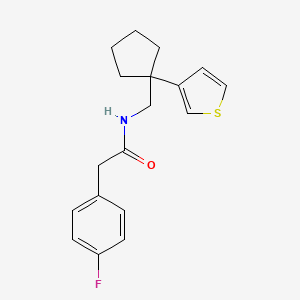
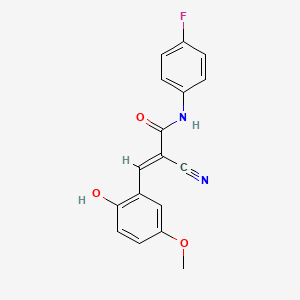
![2-{[(3-pyridinylmethyl)amino]methyl}-4(3H)-quinazolinone](/img/structure/B2987036.png)
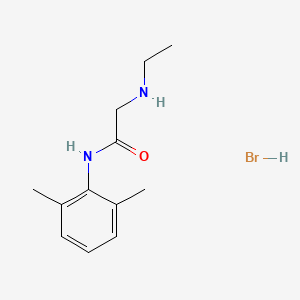
![N-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine-3-carboxamide](/img/structure/B2987040.png)

![(1-{5-[3-(tert-butyl)-1,2,4-oxadiazol-5-yl]-2-pyridyl}-1H-imidazol-4-yl)(4-isopropylpiperazino)methanone](/img/structure/B2987042.png)
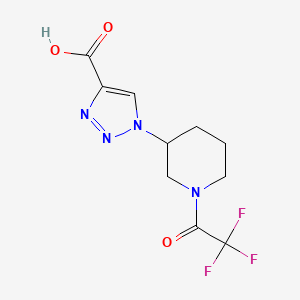
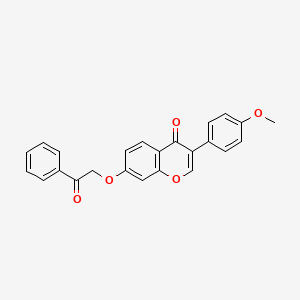
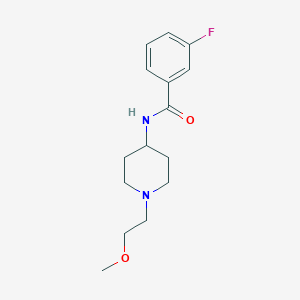

![8-fluoro-2-((3-methoxyphenyl)sulfonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2987050.png)
![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2987055.png)
